

Technical Guide: Spectroscopic Profiling of 4-Fluoro-2-methylphenoxyacetic acid[1]

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Compound of Interest

Compound Name: 4-Fluoro-2-methylphenoxy acetic acid
Cat. No.: B1498648

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Executive Summary

Compound: 4-Fluoro-2-methylphenoxyacetic acid CAS Registry Number: 451-88-7 Molecular Formula: C

H

FO

Exact Mass: 184.0536 Da Application: Fluorinated herbicide intermediate; metabolic probe for MCPA degradation pathways.[1]

This guide provides a comprehensive reference for the identification and purity assessment of 4-Fluoro-2-methylphenoxyacetic acid using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1] Special attention is given to the scalar coupling patterns introduced by the fluorine atom (ngcontent-ng-c3932382896="" _ngghost-ng-c1874552323="" class="inline ng-star-inserted">

F), which serves as a critical diagnostic handle.

Synthesis & Sample Preparation

To ensure accurate spectral interpretation, the origin of the sample must be understood.^{[1][2]}

The compound is typically synthesized via a Williamson ether synthesis.^[1]

Synthesis Pathway^[1]

- Precursors: 4-Fluoro-2-methylphenol + Chloroacetic acid (or Ethyl bromoacetate followed by hydrolysis).^[1]

- Conditions: Basic reflux (NaOH/H

O or K

CO

/Acetone).

- Critical Impurities: Unreacted 4-fluoro-2-methylphenol (distinct phenolic -OH stretch in IR, shift in NMR).^[1]

Sample Preparation for Analysis^[1]

- NMR: Dissolve ~10 mg in DMSO-d

(preferred for solubility and carboxylic acid proton visibility) or CDCl

.^[1]

- IR: KBr pellet or ATR (Attenuated Total Reflectance) on neat solid.
- MS: Dilute in Methanol/Water (1:1) with 0.1% Formic Acid for ESI; or dissolve in Acetone for GC-MS (after derivatization to methyl ester).^[1]

Mass Spectrometry (MS) Data

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative Mode).

Fragmentation Logic (EI)

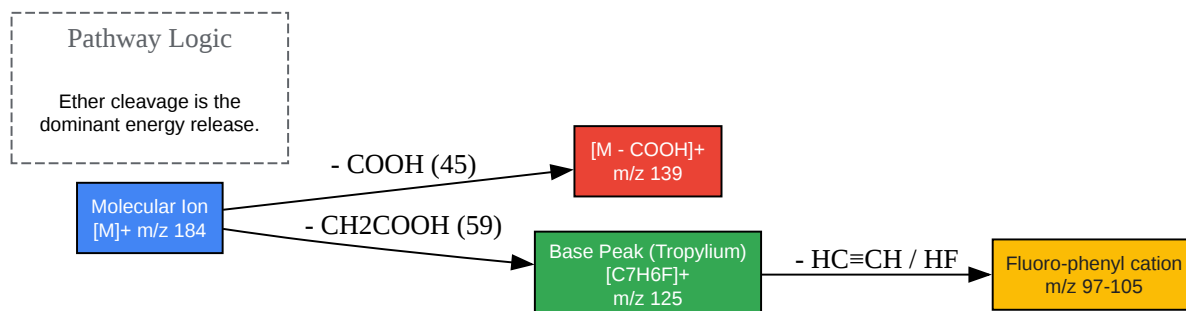
The molecule follows the characteristic fragmentation of phenoxyacetic acids:

- Molecular Ion (M): m/z 184 (detectable, medium intensity).
- Tropylium Formation: Loss of the acetic acid side chain (-CH₂COOH) is the dominant pathway, often generating a substituted tropylium ion.^[1]
- McLafferty Rearrangement: Not prominent due to lack of gamma-hydrogens, but simple cleavage of the ether bond is common.^[1]

Key Ions (Table)

m/z (amu)	Ion Identity	Relative Abundance	Interpretation
184	[M]	40-60%	Molecular ion (Parent). ^[1]
139	[M - COOH]	20-30%	Loss of carboxylic acid group. ^[1]
125	[C H F]	100% (Base Peak)	Substituted Tropylium Ion. Cleavage of ether bond (Ar-O-C). ^[1]
105	[C H F]	15-25%	Further loss of HF from tropylium species. ^[1]
77	[C H]	10-20%	Phenyl cation (degradation of ring).

Fragmentation Pathway Diagram



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Caption: Electron Impact (EI) fragmentation pathway highlighting the formation of the diagnostic fluorotropylium ion (m/z 125).

Infrared Spectroscopy (IR)

Method: FT-IR (ATR). The spectrum is dominated by the carboxylic acid dimer and the aryl-alkyl ether linkage.[1]

Frequency (cm)	Functional Group	Vibrational Mode	Notes
2800 - 3200	O-H (Acid)	Broad Stretch	Characteristic "hump" of carboxylic acid dimers.
1710 - 1735	C=O ^[1] (Acid)	Strong Stretch	Carbonyl peak; shifts to ~1750 if esterified.
1585, 1495	C=C (Aromatic)	Ring Stretch	Diagnostic of the benzene ring.
1230 - 1250	C-O-C (Ether)	Asym. ^[1] Stretch	Strong band; confirms ether linkage.
1150 - 1200	C-F	Stretch	Key Identifier. Strong band distinct from MCPA (C-Cl is ~1090). ^[1]
810 - 830	Ar-H	Out-of-plane Bend	Indicates 1,2,4-substitution pattern. ^[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

(Referenced to 2.50 ppm for

H, 39.5 ppm for

C).

¹H NMR (400 MHz)

The proton spectrum is characterized by the coupling of aromatic protons with the fluorine atom (

F, Spin 1/2).

Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment
12.95	Broad s	1H	-	-COOH (Acidic proton, exchangeable). [1]
6.95 - 7.05	dd	1H		H-5 (Ortho to F).
6.85 - 6.90	dd	1H		H-3 (Ortho to F, Meta to O).
6.75 - 6.80	dd	1H		H-6 (Meta to F, Ortho to O).
4.68	s	2H	-	-O-CH -COOH (Methylene).[1]
2.21	s	3H	-	Ar-CH (Methyl).[1]

Interpretation Note: The aromatic region is complex due to

F-

H coupling.[1] The fluorine atom splits both ortho-protons (H3, H5) significantly (

Hz) and the meta-proton (H6) moderately (

Hz).[1]

C NMR (100 MHz)

Carbon signals will appear as doublets due to C-F coupling.

Shift (ppm)	Coupling (Hz)	Assignment
170.5	-	C=O (Carboxylic Acid).[1]
157.2	d,	C-4 (Attached to Fluorine).
152.8	d,	C-1 (Attached to Oxygen).
129.5	d,	C-2 (Attached to Methyl).
117.8	d,	C-3 (Ortho to F).
113.5	d,	C-5 (Ortho to F).
111.8	d,	C-6 (Meta to F).
65.2	-	-O-CH -COOH.
16.1	-	Ar-CH .

F NMR (376 MHz)

- Shift:
-118.0 to -124.0 ppm (relative to CFCI
).[1]
- Pattern: Multiplet (decoupled: Singlet).
- Significance: A single peak confirms mono-fluorination and absence of isomers (e.g., 5-fluoro isomer).[1]

Quality Control & Purity Checks

To validate the synthesis or commercial supply of 4-Fluoro-2-methylphenoxyacetic acid, use the following logic:

- Check for Precursor (Phenol): Look for a triplet at

9.2 ppm in

¹H NMR (phenolic OH) or a sharp band at 3400 cm

in IR.

- Check for Esterification: If the sample was recrystallized from alcohols, check for ethyl/methyl ester peaks (~4.1 ppm q or 3.7 ppm s) in NMR.

- Isomer Check:

¹⁹F NMR is the most sensitive tool.[1] Any secondary peak indicates regioisomers (e.g., 3-fluoro or 5-fluoro derivatives).[1]

References

- Camp Detrick Chemical Corps. (1953).[1] Herbicide Testing Matrix: Phenoxyacetic Acid Derivatives. Historical Archives, US Army Installation Management Command.[1][2]
- National Institute of Standards and Technology (NIST). Mass Spectral Data for Phenoxyacetic Acid Derivatives (MCPA Analogues). NIST Chemistry WebBook, SRD 69.[1][2][3]
- GuideChem. Chemical Property Data for CAS 451-88-7 (4-Fluoro-2-methylphenoxyacetic acid).
- ChemicalBook. Spectral Database for Fluorinated Phenols and Acetic Acid Derivatives.

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Sources

- [1. journals.uchicago.edu \[journals.uchicago.edu\]](https://journals.uchicago.edu)
- [2. WO2019154284A1 - Piperazinone derivative, preparation method therefor, use thereof, accelerator and method for controlling root parasitic weeds - Google Patents \[patents.google.com\]](#)
- [3. \(4-methylphenoxy\)acetic acid \[webbook.nist.gov\]](https://webbook.nist.gov)
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